molecular formula C10H5ClN4O2S B1429838 6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine CAS No. 662117-74-0

6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine

Cat. No. B1429838
M. Wt: 280.69 g/mol
InChI Key: HGHOSNXHXSDYBK-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazo[4,5-b]pyridine, which is a heterocyclic compound . It has a nitrothiophene group attached, which is a sulfur-containing ring with a nitro group. The chlorine atom is likely attached to the imidazo[4,5-b]pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by X-ray crystallography . The imidazo[4,5-b]pyridine and thiophene rings are likely to be planar, with the nitro group and chlorine atom adding some steric bulk .


Chemical Reactions Analysis

The nitro group in the compound could potentially undergo reduction reactions . Additionally, the chlorine atom might be susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a nitro group could make the compound more reactive .

Scientific Research Applications

Nitration and Derivative Formation

The compound 6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine is part of a larger family of imidazo[4,5-b]pyridine derivatives. Research indicates that the nitration of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one and its derivatives can produce 5-nitro- and 5,6-dinitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones. Specifically, the nitration of 6-chloro- and 6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones leads to the formation of 6-chloro(bromo)-5-nitro compounds, which is a process involving the replacement of a halogen atom in the pyridine fragment by a nitro group (Smolyar et al., 2007).

Inhibition of Mild Steel Corrosion

A study on the inhibitory performance of certain imidazo[4,5-b]pyridine derivatives, namely 6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine and 6-bromo-2-(4-chlorophenyl)-3-decyl-3H-imidazo[4,5-b]pyridine, showed significant performance against mild steel corrosion in 1 M HCl. The derivatives exhibited high inhibition performance, with one reaching 90% efficiency at a concentration of 0.1 mM. The study suggests these derivatives behave as mixed-type inhibitors, and their performance was supported by various analyses including Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy, and computational approaches (Saady et al., 2021).

Synthesis of Imidazo[4,5-b]pyridine Derivatives

Research also encompasses the synthesis of various derivatives of imidazo[4,5-b]pyridine for potential applications. For instance, the synthesis of 1-(1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo-[4,5-b]pyridin-5-yl)-5-oxopyrrolidine-3-carboxylic acids involved nitration, alkylation, reduction, and reaction with itaconic acid. This process exemplifies the structural versatility and the potential for creating a wide range of functional compounds within this chemical class (Smolyar et al., 2007).

Antidiabetic and Antioxidant Applications

A study focused on the synthesis of 6-chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives explored their potential as antidiabetic, antioxidant, and β-glucuronidase inhibitors. The derivatives exhibited significant antiglycation, antioxidant, and enzyme inhibition activities, suggesting potential therapeutic applications. The study also included molecular docking studies to confirm the interactions of these compounds with the relevant enzymes (Taha et al., 2016).

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. The nitro group, in particular, could make the compound potentially explosive .

Future Directions

Future research could involve studying the compound’s reactivity, potential uses, and safety profile in more detail. It could also involve developing more efficient synthesis methods .

properties

IUPAC Name

6-chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN4O2S/c11-5-3-6-9(12-4-5)14-10(13-6)7-1-2-8(18-7)15(16)17/h1-4H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHOSNXHXSDYBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])C2=NC3=C(N2)C=C(C=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20740012
Record name 6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20740012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine

CAS RN

662117-74-0
Record name 6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20740012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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